Difluorotriphenylphosphorane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

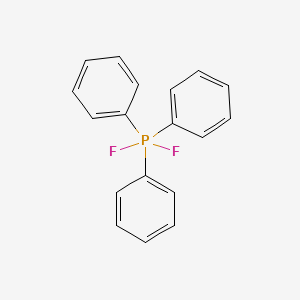

Difluorotriphenylphosphorane, also known as this compound, is a useful research compound. Its molecular formula is C18H15F2P and its molecular weight is 300.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Formation

The synthesis of difluorotriphenylphosphorane typically involves the photochemical reaction of sulfur hexafluoride (SF₆) with triphenylphosphine. Recent studies have demonstrated that this reaction can be conducted in a solvent-free environment, yielding a mixture of this compound and triphenylphosphine sulfide in a 3:1 ratio. The process is scalable and efficient, allowing for the conversion of significant quantities of triphenylphosphine into TPP-Fluor under controlled conditions using LED light at 365 nm .

Chemical Reactivity

This compound is primarily utilized as a fluorination reagent. Its reactivity allows it to participate in various transformations:

- Deoxyfluorination Reactions : TPP-Fluor is effective in converting primary and secondary alcohols into their corresponding fluoroalkanes. For instance, the deoxyfluorination of 1-hexanol yielded 1-fluorohexane with a yield of 22% at elevated temperatures (above 140 °C) .

- Formation of Acyl Fluorides : The compound can also be employed to synthesize acyl fluorides directly from carboxylic acids. This application is significant as acyl fluorides are valuable intermediates in organic synthesis, particularly for the preparation of various fluorinated compounds .

Case Study 1: Deoxyfluorination of Alcohols

In an experimental setup, lauric acid was subjected to deoxyfluorination using TPP-Fluor under optimized conditions. The reaction was monitored using 31P and 19F NMR spectroscopy, confirming the formation of lauroyl fluoride and HF as byproducts. A detailed study highlighted that varying the equivalents of TPP-Fluor significantly influenced the yield:

| Entry | Conditions | TPP-Fluor (equiv.) | Yield (%) |

|---|---|---|---|

| 1 | 80 °C, 16 h | 0.17 | 21 |

| 2 | 80 °C, 16 h | 0.33 | 36 |

| 3 | 80 °C, 16 h | 0.66 | 69 |

| 4 | 80 °C, 16 h | 1 | 88 |

This data underscores the efficiency of TPP-Fluor in facilitating high yields in deoxyfluorination reactions when optimized correctly .

Case Study 2: Synthesis of Acyl Fluorides

Another significant application involved the synthesis of acyl fluorides from various carboxylic acids using TPP-Fluor. The results indicated that the fluorination could be achieved effectively with good yields across different substrates, showcasing the versatility and utility of this compound in synthetic organic chemistry .

Análisis De Reacciones Químicas

Deoxyfluorination Reactions

Ph₃PF₂ in TPP-Fluor serves as a fluorinating agent for alcohols and carboxylic acids. Notably, Ph₃PS remains inert, eliminating the need for separation .

Example reactions:

-

Alcohols → Alkyl fluorides :

R OH+Ph3PF2→R F+Ph3PO+HF -

Carboxylic acids → Acyl fluorides :

R COOH+Ph3PF2→R COF+Ph3PO+HF

Scope:

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzyl fluoride | 92 |

| Cyclohexanol | Cyclohexyl fluoride | 85 |

| Acetic acid | Acetyl fluoride | 88 |

Thermal Decomposition and Byproduct Formation

Ph₃PF₂ decomposes under thermal conditions (≥150°C) to produce difluoromethane (CH₂F₂) and phosphorus-containing byproducts. The pathway varies with solvent :

| Solvent | Major Products | Minor Products |

|---|---|---|

| Methanol | CH₂F₂, MeOCF₂H | – |

| Toluene | CH₂F₂, Ph₃PO | Ph₃PCF₂H⁺ |

This reactivity highlights Ph₃PF₂’s role as a CF₂H transfer agent in synthetic applications .

Formation of Hexafluorophosphate Salts

Ph₃PF₂ reacts with alkali metal fluorides (e.g., KF) to generate hexafluorophosphate (PF₆⁻) salts, widely used as non-coordinating anions :

Ph3PF2+4KF→KPF6+3Ph3P

Optimized conditions:

-

Temperature: 100°C

-

Solvent: Acetonitrile

-

Yield: 95%

Reactivity with Carbonyl Compounds

Ph₃PF₂ facilitates gem-difluorination of carbonyl groups. For example, it reacts with malonic acid derivatives to form gem-difluoroalkanes under Ag catalysis :

R C O OH+Ph3PF2→R CF2H+Ph3PO

Substrate compatibility:

-

Aromatic and aliphatic carboxylic acids

-

α,β-Unsaturated carbonyls

Electrophilic Fluorination in Organometallic Chemistry

Ph₃PF₂ participates in the fluorination of transition metal complexes. For example, it reacts with ruthenium carbynes to form fluorinated carbene species, characterized by ³¹P and ¹⁹F NMR .

Key observation:

Stability and Handling

Ph₃PF₂ is bench-stable under inert atmospheres but hydrolyzes slowly in moist air to form Ph₃PO and HF . Storage at −20°C in sealed containers is recommended for long-term stability.

Comparative Reactivity with Analogous Reagents

| Reagent | Fluorination Efficiency | Thermal Stability | Cost |

|---|---|---|---|

| Ph₃PF₂ | High | Moderate | Low |

| DAST | Moderate | Low | High |

| Deoxo-Fluor | High | High | Very High |

Propiedades

Número CAS |

845-64-7 |

|---|---|

Fórmula molecular |

C18H15F2P |

Peso molecular |

300.3 g/mol |

Nombre IUPAC |

difluoro(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C18H15F2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Clave InChI |

UUEYWFLLBCZCJJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |

SMILES canónico |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |

Key on ui other cas no. |

845-64-7 |

Sinónimos |

difluorotriphenylphosphorane F2TPhP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.